N-[2-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE
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Overview
Description
N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester is a member of quinazolines.
Scientific Research Applications
Stereochemical Properties
N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester has been involved in the study of atropisomeric quinazolin-4-ones. These compounds exhibit high stereochemical stability, with particular atropisomers demonstrating more stability than their isomeric forms. This research can contribute to the understanding of stereochemical properties in organic compounds and their applications in medicinal chemistry (H. Natsugari et al., 2006).
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives, including ethyl esters of quinazolinacetic acid and others. These studies are significant for the development of new compounds with potential medicinal properties, such as antimicrobial agents (M. Bonanomi & G. Palazzo, 1977).
Applications in Total Syntheses
It plays a role in the total synthesis of complex organic compounds like naphtho[2,1-f]isoquinolines. These syntheses are crucial for the creation of compounds with potential pharmaceutical applications, especially in the development of new drugs (M. Pampín et al., 2003).
Formation of Carboxylic Acids
The compound is involved in the formation of ethyl esters of various substituted carboxylic acids. This process is integral to the synthesis of new chemical entities that might have applications in drug development and other areas of chemical research (I. Ukrainets et al., 2006).
Potential Antimicrobial Properties
Some derivatives synthesized using this compound have been screened for their antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (N. Desai et al., 2007).
X-ray Powder Diffraction Studies
It has been utilized in X-ray powder diffraction studies, an essential technique in the structural determination of compounds. This application is vital in the pharmaceutical industry for the quality control and formulation of drugs (Qing Wang et al., 2017).
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamate |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-18(23)20-21-16(12-8-10-13(24-2)11-9-12)19-15-7-5-4-6-14(15)17(21)22/h4-11,16,19H,3H2,1-2H3,(H,20,23) |
InChI Key |
IMLYNVSNUPARMP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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